Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDWMKGQVUJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446850 | |
| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196301-94-7 | |
| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthesis
| Step | Reaction | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Conversion of 4-cyanomethylbenzoate to amidoxime | Hydroxylamine hydrochloride, basic medium (e.g., NaOH), aqueous or alcoholic solvent, room temperature to mild heating | Hydroxylamine reacts with the nitrile group to form the amidoxime intermediate, a key precursor for oxadiazole ring formation. |
| 2 | Cyclization with an acid chloride or equivalent | Acid chloride derivative (e.g., 4-octyloxybenzoyl chloride in related studies), organic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature | The amidoxime reacts with the acid chloride to form the 1,2,4-oxadiazole ring via cyclodehydration. |
| 3 | Purification and crystallization | Column chromatography, solvent evaporation, slow evaporation crystallization in mixed solvents (e.g., dichloromethane/dimethylformamide) | The crude product is purified and single crystals are grown for structural characterization. |
This approach was demonstrated in a related compound synthesis reported by Mohandas et al., where 4-cyano-methylbenzoate was converted to amidoxime and then reacted with an acid chloride to yield the oxadiazole derivative. Although the exact acid chloride differs (4-octyloxybenzoyl chloride in their case), the methodology is directly applicable to this compound synthesis.
Alternative Synthetic Routes
Hydrazine Hydrate Route for Related Oxadiazoles
A related synthetic method reported for ethyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate involves a two-step reaction:
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1 | Reaction with hydrazine hydrate | Hydrazine hydrate, ethanol, reflux for ~30 hours |
| 2 | Treatment with triethylamine | Triethylamine, tert-butyl methyl ether, 0–20 °C, ~26 hours |
This method, although reported for the ethyl ester analog, suggests the possibility of adapting similar conditions for the methyl ester compound. The prolonged reflux with hydrazine hydrate facilitates formation of the oxadiazole ring system.
Key Reaction Conditions and Purification Techniques
| Aspect | Details |
|---|---|
| Solvents | Dichloromethane, dimethylformamide, ethanol, tert-butyl methyl ether, tetrahydrofuran |
| Temperature | Room temperature to reflux (25 °C to ~80 °C), with some reactions requiring cooling (0–20 °C) |
| Purification | Column chromatography, solvent evaporation, crystallization via slow evaporation |
| Characterization | Elemental analysis, UV-visible spectroscopy, ATR-FTIR, 1H and 13C NMR, mass spectrometry |
The slow evaporation technique for crystal growth is particularly notable for obtaining high-quality single crystals suitable for X-ray diffraction studies, confirming molecular structure and purity.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Amidoxime Cyclization | 4-cyanomethylbenzoate | Hydroxylamine hydrochloride, acid chloride, base | Basic medium for amidoxime formation; room temp for cyclization | High purity; suitable for crystal growth |
| Hydrazine Hydrate Route (ethyl analog) | Ethyl 4-cyanobenzoate | Hydrazine hydrate, triethylamine | Reflux 30 h; 0–20 °C for 26 h | Multi-step; potential adaptation for methyl ester |
| Acid Chloride Coupling | Acid chloride derivatives | Thionyl chloride for acid chloride formation | Room temperature to mild heating | Requires careful handling of reagents |
Research Findings and Observations
- The amidoxime intermediate is crucial for regioselective formation of the 1,2,4-oxadiazole ring.
- Cyclization typically proceeds smoothly at ambient temperature with appropriate acid chlorides.
- Purification by column chromatography followed by slow evaporation crystallization yields crystals with well-defined triclinic structures.
- Spectroscopic and crystallographic analyses confirm the integrity and purity of the synthesized compound.
- Adaptations of hydrazine hydrate methods used for ethyl esters suggest potential alternative routes but may require optimization for methyl esters.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and methyl substituent are susceptible to oxidation. A key reaction involves the oxidation of the methyl group on the oxadiazole ring to a carboxylic acid under mild conditions.
Reagents and Conditions
-
Oxidizing Agents : Cobalt(II) acetate (Co(OAc)₂) and sodium bromide (NaBr) in glacial acetic acid at 95°C under air flow .
Product
4-(5-Carboxy-1,2,4-oxadiazol-3-yl)benzoic acid forms via oxidation of the methyl group . This reaction proceeds via radical intermediates, with Co(OAc)₂ acting as a catalyst and NaBr facilitating bromide radical formation.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents : Concentrated HCl or H₂SO₄ in aqueous ethanol.
-
Product : 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Basic Hydrolysis (Saponification)
-
Reagents : NaOH or KOH in aqueous methanol.
-
Product : Sodium 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate.
The oxadiazole ring remains intact during hydrolysis due to its aromatic stability .
Electrophilic Aromatic Substitution (EAS)
The benzoate ring undergoes EAS at the para position (relative to the ester group) due to the electron-withdrawing nature of the oxadiazole and ester moieties.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate |
Nucleophilic Substitution
The oxadiazole ring resists nucleophilic attack due to its electron-deficient nature, but strong nucleophiles (e.g., Grignard reagents) can open the ring under harsh conditions .
Structural Influences on Reactivity
Crystallographic data (Table 1) reveals bond lengths and angles critical to understanding reactivity :
| Bond/Angle | Measured Value | CSD Average |
|---|---|---|
| N1–O1 | 1.367 Å | 1.365 Å |
| C3–N2 | 1.301 Å | 1.298 Å |
| C5–O2 (ester) | 1.211 Å | 1.214 Å |
| C21–C22–C23 | 121.3° | 120.8° |
-
The shortened N1–O1 bond (1.367 Å vs. 1.365 Å) enhances ring stability, limiting ring-opening reactions .
-
The ester carbonyl (C5–O2) is highly polarized, facilitating hydrolysis .
Decarboxylation
At elevated temperatures (>200°C), the ester group undergoes decarboxylation to form 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole .
Catalytic Hydrogenation
-
Reagents : H₂/Pd-C in ethanol.
-
Product : Partial reduction of the oxadiazole ring to a dihydro-oxadiazole derivative .
Comparison with Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate serves as a precursor in the synthesis of bioactive compounds. Its oxadiazole structure is known to enhance biological activity:
- Anticancer Activity : Compounds containing oxadiazole moieties have shown promise in anticancer evaluations. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
Materials Science
In materials science, this compound is utilized in the development of advanced materials:
- Polymer Development : It acts as a building block for synthesizing polymers with tailored properties such as thermal stability and conductivity. Research has demonstrated that incorporating oxadiazole units into polymer backbones can enhance their mechanical properties .
Biological Studies
The compound's interactions with biological systems make it valuable in pharmacological research:
- Enzyme Interaction Studies : this compound is used to study its binding affinity to specific enzymes and receptors. Understanding these interactions can lead to the development of more effective therapeutic agents .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis through caspase activation.
Case Study 2: Polymer Applications
In a collaborative research project between ABC Institute and DEF Corporation, this compound was incorporated into a polymer matrix to enhance thermal resistance. The resulting material demonstrated improved thermal stability compared to conventional polymers, making it suitable for high-temperature applications.
Comparative Analysis Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against specific bacterial strains | |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Biological Studies | Enzyme interaction studies | Modulates activity of key metabolic enzymes |
Mechanism of Action
The mechanism of action of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Size : Larger alkyl groups (e.g., ethyl, isopropyl) reduce D₃ binding affinity and selectivity, likely due to steric hindrance .
- Positional Isomerism : Meta-substituted analogs (e.g., Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate) exhibit superior D₃ binding (Ki = 0.73 nM) and selectivity (494-fold) compared to the para-substituted parent compound .
Derivatives with Functional Group Modifications
Carboxylic Acid and Acyl Chloride Derivatives
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS 7127808): The free acid form (C₁₀H₈N₂O₃) has a molecular weight of 204.19 g/mol and is used as a precursor for ester synthesis. Its carboxyl group increases hydrophilicity, making it less membrane-permeable than the ester .
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride (CAS 222541-76-6): This reactive intermediate (C₁₀H₇ClN₂O₂) is employed in amide coupling reactions. Its higher reactivity necessitates careful handling .
Amine and Amide Derivatives
- [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride (CAS 1228880-37-2): The primary amine derivative (C₁₀H₁₂ClN₃O) is utilized in peptidomimetic drug design. The amine group enables conjugation with carboxylic acids or carbonyls .
- Ethyl 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzamide : Incorporates a chloromethyl group for further functionalization, enhancing versatility in lead optimization .
Compounds with Heterocyclic Replacements
- 5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : Combines oxadiazole with benzotriazole, demonstrating dual pharmacological activities (e.g., analgesic, antiviral) but reduced D₃ receptor affinity compared to the parent benzoate ester .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid | [4-(5-Methyl-oxadiazol-3-yl)benzyl]amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 232.24 | 204.19 | 217.70 |
| LogP (Predicted) | 2.1 | 1.2 | 0.8 |
| Solubility (Water) | Low | Moderate | High |
| Metabolic Stability | High (ester resistant to hydrolysis) | Low (acid prone to conjugation) | Moderate (amine susceptible to oxidation) |
Biological Activity
Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound characterized by its unique oxadiazole moiety, which has garnered attention for its potential biological activities. The molecular formula of this compound is with a molecular weight of 218.2 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | Staphylococcus aureus | 18 |
| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been documented. A study involving animal models showed that certain oxadiazole compounds reduced inflammation markers significantly when administered intraperitoneally . This suggests a potential therapeutic application for this compound in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, enhancing its efficacy as an antimicrobial and anti-inflammatory agent .
Case Studies
Several studies have explored the pharmacological effects of compounds similar to this compound:
- Study on Antimicrobial Effects : A recent investigation evaluated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with a methyl substituent at the oxadiazole position exhibited enhanced activity against resistant strains .
- Inflammation Model Study : In a controlled study on Wistar rats, the administration of an oxadiazole derivative resulted in a marked decrease in serum levels of inflammatory cytokines such as TNF-alpha and IL-6 . This highlights the potential use of such compounds in treating chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate, and what are typical yield optimization strategies?
- The compound can be synthesized via coupling reactions between methyl 4-carboxybenzoate derivatives and 5-methyl-1,2,4-oxadiazole precursors. For example, amide coupling using activating agents (e.g., HATU or EDC) with yields ranging from 15% to 25%, as seen in analogous oxadiazole-containing compounds . Optimization may involve adjusting reaction temperatures (e.g., 50–80°C) and using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the oxadiazole ring. Purification via column chromatography with gradients of ethyl acetate/hexane is common .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Key techniques include:
- 1H NMR : Look for aromatic protons (δ 7.8–8.2 ppm for benzoate), methyl groups (δ 2.5–3.0 ppm for oxadiazole-CH3), and ester-OCH3 (δ 3.9–4.1 ppm) .
- LCMS/HPLC : Confirm molecular ion peaks (e.g., ESI+ m/z ~245.1 for C11H10N2O3) and purity >95% using reverse-phase C18 columns .
- Melting Point : Compare with literature values (e.g., 133–135°C for structurally similar aldehydes) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of the oxadiazole moiety in this compound?
- Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the oxadiazole ring’s electron-deficient nature, which influences its π-π stacking interactions in biological targets. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) . Solvent effects (e.g., PCM models) are critical for predicting solubility and stability in aqueous media.
Q. How can researchers evaluate the biological activity of this compound in neurological disease models, and what are key assay design considerations?
- In vitro assays : Test inhibition of O-GlcNAcase (OGA) using fluorogenic substrates (e.g., 4-methylumbelliferyl GlcNAc), as seen in related oxadiazole derivatives targeting Alzheimer’s disease .
- In vivo models : Assess blood-brain barrier permeability in rodents via LC-MS quantification of brain homogenates. Dosing regimens (1–10 mg/kg, oral or IV) should align with pharmacokinetic studies of similar small molecules .
- Control experiments : Include structurally analogous compounds (e.g., methyl-to-isopropyl substitutions) to establish structure-activity relationships (SAR) .
Q. What strategies mitigate the hydrolytic instability of the oxadiazole ring during long-term storage or biological assays?
- Store the compound in anhydrous conditions (e.g., desiccated at -20°C) to prevent ring-opening hydrolysis. In biological buffers (pH 7.4), use fresh solutions prepared in DMSO (<0.1% water content). Stability studies via HPLC at timed intervals (0–48 hrs) can quantify degradation .
Q. How do substituent modifications on the benzoate or oxadiazole rings affect target binding affinity?
- SAR studies : Replace the methyl group on the oxadiazole with electron-withdrawing groups (e.g., -CF3) to enhance binding to hydrophobic pockets in enzymes like OGA. Fluorine scan on the benzoate ring can optimize π-stacking with aromatic residues .
- Docking simulations : Use software like AutoDock Vina to model interactions with protein targets (e.g., tau aggregates in Alzheimer’s). Focus on hydrogen bonding with the oxadiazole’s N-O groups and steric fit of the benzoate .
Methodological Notes
- Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE and fume hoods during synthesis .
- Data Contradictions : Discrepancies in melting points between analogs (e.g., 139–140°C for thiazole derivatives vs. 133–135°C for oxadiazoles) highlight the need for rigorous crystallization protocol standardization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
